Fluorocarazolol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

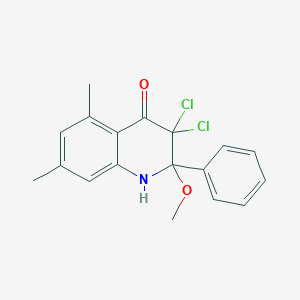

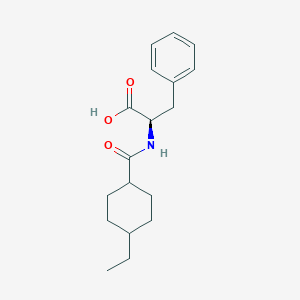

Fluorocarazolol is a synthetic organic compound known for its high affinity for beta-adrenergic receptors. It is a fluorinated analog of carazolol, a potent non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research, particularly in the field of positron emission tomography (PET) imaging to visualize beta-adrenergic receptors in vivo .

準備方法

合成経路と反応条件: フルオロカラゾロールは、カラゾロールのイソプロピル基にフッ素を導入することにより合成されます。このプロセスには、対応する脱イソプロピル化合物をフルオロアセトンで還元アルキル化することが含まれます。 この反応により新しい立体異性体中心が生成され、(S,S)-および(S,R)-フルオロカラゾロールの2つのジアステレオマーが生成され、これらは高速液体クロマトグラフィー(HPLC)で分離されます .

工業的生産方法: フルオロカラゾロールの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチには、高純度と高収率を確保するための高度な有機合成技術と精製方法の使用が含まれます。生産プロセスは、化合物の完全性を維持するために、制御された条件下で行われる可能性があります。

化学反応の分析

反応の種類: フルオロカラゾロールは、次を含むさまざまな化学反応を起こします。

酸化: フルオロカラゾロールは特定の条件下で酸化されて、対応する酸化生成物を形成できます。

還元: この化合物は還元されて、さまざまな還元型を生成できます。

置換: フルオロカラゾロールは置換反応に参加でき、フッ素原子は他の置換基に置き換えることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 目的の生成物に応じて、さまざまな求核剤を置換反応で使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりフルオロカラゾロールオキシドが生成される可能性があり、還元によりフルオロカラゾロールアルコールまたはアミンが生成される可能性があります .

科学的研究の応用

フルオロカラゾロールは、科学研究でいくつかの重要な用途があります。

化学: これは、β-アドレナリン受容体とその他の分子との相互作用を研究する際の配位子として使用されます。

生物学: フルオロカラゾロールは、脳、心臓、肺などのさまざまな組織におけるβ-アドレナリン受容体の可視化に、PETイメージングを使用して使用されます

医学: この化合物は、心不全、高血圧、喘息など、β-アドレナリン受容体機能不全に関連する疾患の診断ツールの開発に使用されます.

作用機序

フルオロカラゾロールは、Gタンパク質共役受容体ファミリーの一部であるβ-アドレナリン受容体に結合することで効果を発揮します。結合すると、アドレナリンやノルアドレナリンなどの内因性カテコールアミンによるこれらの受容体の活性化を阻害します。 この阻害により、細胞内サイクリックアデノシン一リン酸(cAMP)レベルが低下し、最終的にβ-アドレナリン受容体によって媒介される生理学的反応が低下します .

類似化合物:

カラゾロール: フルオロカラゾロールの親化合物で、非選択的なβ-アドレナリン受容体拮抗作用で知られています。

プロプラノロール: 高血圧や不安の治療に使用される非選択的なβ-アドレナリン受容体拮抗薬。

アテノロール: 主に心血管疾患に使用される選択的なβ1アドレナリン受容体拮抗薬。

フルオロカラゾロールの独自性: フルオロカラゾロールは、フッ素置換により、β-アドレナリン受容体に対する結合親和性と選択性を高めることが特徴です。 このフッ素化により、PETイメージングにも適しており、β-アドレナリン受容体の生体内分布と密度の非侵襲的調査に貴重なツールを提供しています .

類似化合物との比較

Carazolol: The parent compound of fluorocarazolol, known for its non-selective beta-adrenergic receptor antagonism.

Propranolol: A non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.

Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.

Uniqueness of this compound: this compound is unique due to its fluorine substitution, which enhances its binding affinity and selectivity for beta-adrenergic receptors. This fluorination also makes it suitable for PET imaging, providing a valuable tool for non-invasive studies of beta-adrenergic receptor distribution and density in vivo .

特性

CAS番号 |

157989-11-2 |

|---|---|

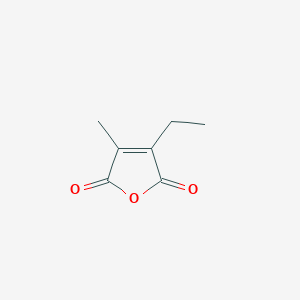

分子式 |

C18H21FN2O2 |

分子量 |

316.4 g/mol |

IUPAC名 |

1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3 |

InChIキー |

QHLGXPUIUKSADT-UHFFFAOYSA-N |

SMILES |

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

正規SMILES |

CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |

同義語 |

(18F)-fluorocarazolol 1-(9H-carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol fluorocarazolol fluorocarazolol, (R-(R*,R*))-stereoisome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)